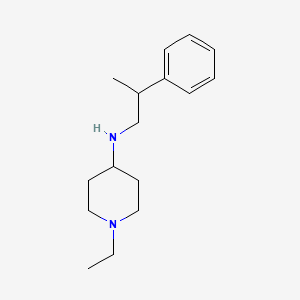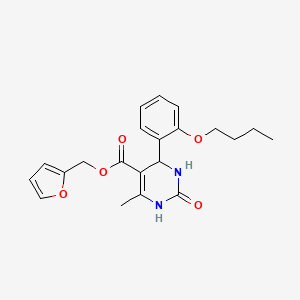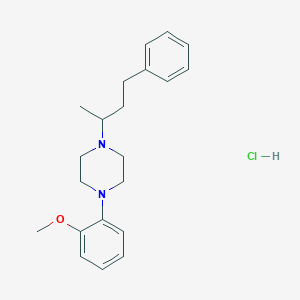![molecular formula C13H18N4OS B5109652 3-isopropyl-1-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5109652.png)
3-isopropyl-1-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopropyl-1-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide, also known as Thiazovivin, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. Thiazovivin was first synthesized in 2008 by a group of researchers at the University of Wisconsin-Madison and has since been used in a variety of studies to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
3-isopropyl-1-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide works by inhibiting the activity of Rho-associated protein kinase (ROCK), a key regulator of actin cytoskeleton dynamics. By inhibiting ROCK, 3-isopropyl-1-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide promotes the formation of stable actin filaments and enhances cell adhesion and migration.
Biochemical and Physiological Effects:
3-isopropyl-1-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects, including the promotion of cell survival and differentiation, the inhibition of cancer cell growth, and the enhancement of stem cell reprogramming efficiency.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-isopropyl-1-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide in lab experiments is its high potency and selectivity for ROCK inhibition. However, one limitation of using 3-isopropyl-1-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide is its relatively high cost compared to other ROCK inhibitors.
Orientations Futures
There are several potential future directions for research on 3-isopropyl-1-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide, including:
1. Investigating its potential therapeutic applications in cancer treatment
2. Studying its effects on other signaling pathways and cellular processes
3. Developing more cost-effective synthesis methods for 3-isopropyl-1-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide
4. Exploring its potential applications in tissue engineering and regenerative medicine.
Méthodes De Synthèse
The synthesis of 3-isopropyl-1-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 2-(1,3-thiazol-4-yl)ethanol with isobutyryl chloride to form 2-(1,3-thiazol-4-yl)ethyl isobutyrate. This intermediate is then reacted with 1-methyl-1H-pyrazole-5-carboxamide to form 3-isopropyl-1-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide.
Applications De Recherche Scientifique
3-isopropyl-1-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide has been used in a variety of scientific research applications, including stem cell research, cancer research, and neuroscience research. In stem cell research, 3-isopropyl-1-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide has been shown to increase the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). In cancer research, 3-isopropyl-1-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In neuroscience research, 3-isopropyl-1-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide has been shown to promote the survival and differentiation of neurons.
Propriétés
IUPAC Name |
2-methyl-5-propan-2-yl-N-[2-(1,3-thiazol-4-yl)ethyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-9(2)11-6-12(17(3)16-11)13(18)14-5-4-10-7-19-8-15-10/h6-9H,4-5H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAZZQVGEIHVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NCCC2=CSC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isopropyl-1-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5109573.png)



![1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5109601.png)
![6-{[4-(allylthio)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5109603.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5109605.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5109611.png)
![N-(1-{1-[(5-chloro-3-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5109623.png)
![2-chloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5109630.png)
![3-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylpropanamide](/img/structure/B5109638.png)
![1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5109643.png)
